molecular formula C28H22Cl2N2O5S B11517941 1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-(naphthalen-1-yloxy)propan-2-yl 2,4-dichlorobenzoate

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-(naphthalen-1-yloxy)propan-2-yl 2,4-dichlorobenzoate

Cat. No.: B11517941
M. Wt: 569.5 g/mol
InChI Key: FZFUMTGYKYRLRX-UHFFFAOYSA-N
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Description

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-(naphthalen-1-yloxy)propan-2-yl 2,4-dichlorobenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole ring, a naphthalene moiety, and a dichlorobenzoate group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-(naphthalen-1-yloxy)propan-2-yl 2,4-dichlorobenzoate typically involves multiple steps, including the formation of the benzothiazole ring, the attachment of the naphthalene moiety, and the introduction of the dichlorobenzoate group. The reaction conditions often require specific reagents, catalysts, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-(naphthalen-1-yloxy)propan-2-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered chemical properties.

Scientific Research Applications

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-(naphthalen-1-yloxy)propan-2-yl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Medicine: The compound could be explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-(naphthalen-1-yloxy)propan-2-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring, naphthalene moiety, and dichlorobenzoate group contribute to its overall reactivity and ability to bind to target molecules. This binding can lead to various biological effects, such as modulation of enzyme activity, inhibition of specific pathways, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]-3-(naphthalen-1-yloxy)propan-2-yl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups and structural features The presence of the benzothiazole ring, naphthalene moiety, and dichlorobenzoate group provides distinct chemical properties and reactivity compared to similar compounds

Properties

Molecular Formula

C28H22Cl2N2O5S

Molecular Weight

569.5 g/mol

IUPAC Name

[1-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]-3-naphthalen-1-yloxypropan-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C28H22Cl2N2O5S/c1-32(27-23-10-4-5-12-26(23)38(34,35)31-27)16-20(37-28(33)22-14-13-19(29)15-24(22)30)17-36-25-11-6-8-18-7-2-3-9-21(18)25/h2-15,20H,16-17H2,1H3

InChI Key

FZFUMTGYKYRLRX-UHFFFAOYSA-N

Canonical SMILES

CN(CC(COC1=CC=CC2=CC=CC=C21)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=NS(=O)(=O)C5=CC=CC=C54

Origin of Product

United States

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